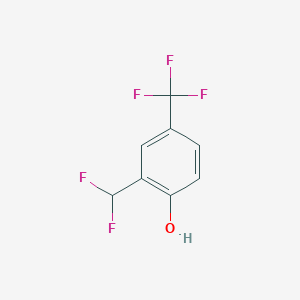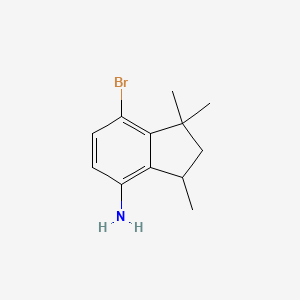amine](/img/structure/B13186946.png)
[(2,3-Dimethylphenyl)methyl](2-methylpropyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21N. It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions, and the amine group is attached to a 2-methylpropyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the alkylation of 2,3-dimethylbenzylamine with 2-methylpropyl halide under basic conditions. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
(2,3-Dimethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halo, or other substituted aromatic compounds.
科学研究应用
(2,3-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2,3-Dimethylphenyl)methylamine exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
相似化合物的比较
Similar Compounds
Phenylmethylamine: Lacks the methyl substitutions on the aromatic ring.
2,3-Dimethylphenylamine: Lacks the 2-methylpropyl group.
Benzylamine: Lacks both the methyl substitutions and the 2-methylpropyl group.
Uniqueness
(2,3-Dimethylphenyl)methylamine is unique due to the presence of both the 2,3-dimethyl substitutions on the aromatic ring and the 2-methylpropyl group attached to the amine. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
N-[(2,3-dimethylphenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)8-14-9-13-7-5-6-11(3)12(13)4/h5-7,10,14H,8-9H2,1-4H3 |
InChI 键 |
FUFFCCRNNZRVIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)CNCC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole](/img/structure/B13186865.png)
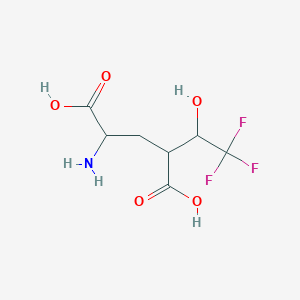
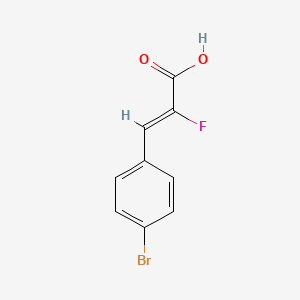
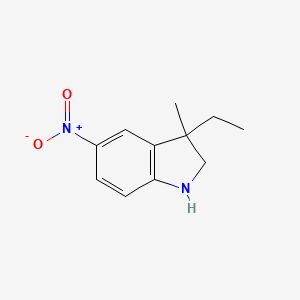
![Methyl 2-chloro-6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186896.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methoxyethan-1-one](/img/structure/B13186900.png)
![(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13186901.png)
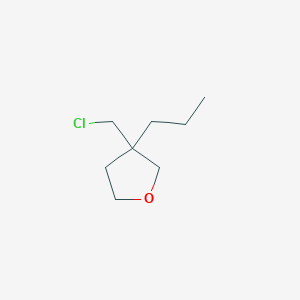
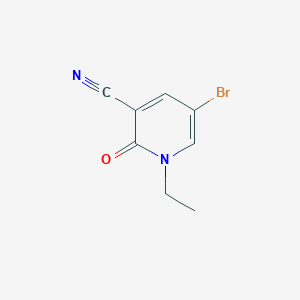
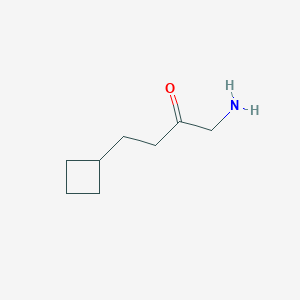
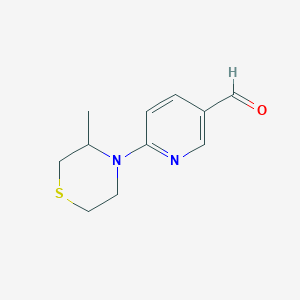
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
